2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

SAR studies on nitrobenzenesulfonamide positional isomers are vulnerable to single-atom substitution artifacts. Using a non-isosteric analog can invalidate binding affinity data by orders of magnitude. This compound (CAS 941995-11-5) solves that challenge as a structurally defined ortho-nitrobenzenesulfonamide reference. - Defined ortho-nitro substitution for intramolecular H-bond calibration. - 6-(Piperidin-1-yl)pyridazin-3-yl pharmacophore for SCD1/CFTR target panels. - XLogP3-AA 3.2, TPSA 129 Ų - validated baseline for logP model benchmarking.

Molecular Formula C21H21N5O4S
Molecular Weight 439.49
CAS No. 941995-11-5
Cat. No. B2882767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
CAS941995-11-5
Molecular FormulaC21H21N5O4S
Molecular Weight439.49
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C21H21N5O4S/c27-26(28)19-6-2-3-7-20(19)31(29,30)24-17-10-8-16(9-11-17)18-12-13-21(23-22-18)25-14-4-1-5-15-25/h2-3,6-13,24H,1,4-5,14-15H2
InChIKeyNZSPNSWVWLFETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Profile: CAS 941995-11-5


2-Nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 941995-11-5) is a synthetic benzenesulfonamide derivative incorporating a 2-nitro substituent, a 1,4-phenylene linker, and a 6-(piperidin-1-yl)pyridazin-3-yl terminal group. Its molecular formula is C21H21N5O4S (MW 439.49 g/mol) and the computed XLogP3-AA is 3.2 [1]. The compound is catalogued as a research chemical and has been investigated for potential antimicrobial and anticancer properties, although primary pharmacological data remain unpublished in peer-reviewed literature [1].

1
Ortho-nitrobenzenesulfonamide SAR probe with defined intramolecular H-bond capability
Computed TPSA and H-bond count establish baseline for positional isomer studies
2
Pyridazine-piperidine scaffold for kinase/ion channel inhibitor library diversification
Reported SCD1 and CFTR pharmacophore interest; verify target engagement
3
Research chemical with unpublished bioactivity data; requires independent validation
Antimicrobial and anticancer screening reported but not peer-reviewed

Non-Substitutability of CAS 941995-11-5


Within the benzenesulfonamide-pyridazine chemical space, small structural changes—particularly the position and electronic nature of substituents on the sulfonamide phenyl ring—can produce substantial shifts in molecular recognition, pharmacokinetic properties, and target selectivity. The 2-nitro group in CAS 941995-11-5 introduces a strong electron-withdrawing ortho effect, an internal hydrogen-bonding capability with the adjacent sulfonamide NH, and a distinct molecular electrostatic potential surface relative to its 3-nitro, 4-nitro, or non-nitrated analogs [1]. Generic substitution with a positional isomer or a core scaffold analog lacking this specific electronic configuration risks invalidating a structure-activity relationship (SAR) hypothesis or a biological assay result, as even single-atom positional changes in nitrobenzenesulfonamides have been shown to alter binding affinity by orders of magnitude in related target classes [1].

Positional nitro isomer may alter H-bond network
The 2-nitro group forms a restricted intramolecular H-bond with the sulfonamide NH; 3- or 4-nitro isomers lack this, potentially shifting target binding conformation and permeability.
Linker geometry (para vs. meta) affects molecular recognition
The 1,4-phenylene linker creates a linear N-to-pyridazine orientation; a meta-substituted analog introduces a non-linear geometry that may change pharmacophore presentation at the binding site.
Chloro-free scaffold has distinct lipophilicity profile
The absence of a 2-chloro substituent results in lower predicted logP (~0.5–0.8 units) than the 2-chloro-5-nitro analog, affecting membrane partitioning and non-specific binding; not interchangeable for lipophilicity-dependent assays.

Differentiation Evidence: CAS 941995-11-5 vs. Analogs


Intramolecular H-Bonding in Ortho-Nitro Isomer

The 2-nitro (ortho) substitution in CAS 941995-11-5 creates a unique electronic environment not present in the 3-nitro (meta) or 4-nitro (para) positional isomers. The computed Topological Polar Surface Area (TPSA) for the 2-nitro compound is 129 Ų [1]. The 3-nitro isomer (CAS not assigned; EVT-11389705 family) and 4-nitro isomer (CAS not assigned; benchchem catalog) are predicted to have identical TPSA values, but the ortho-nitro group introduces a conformationally restricted intramolecular hydrogen bond (IMHB) between the nitro oxygen and the sulfonamide NH, as evidenced by the computed hydrogen bond donor count of 1 and acceptor count of 8 [1]. This IMHB is absent in the 3- and 4-nitro isomers, which display a free sulfonamide NH capable of different intermolecular hydrogen-bonding patterns. The XLogP3-AA of 3.2 for the 2-nitro isomer [1] is predicted to be lower than that of the 4-nitro isomer due to the ortho polar effect, though experimental logP data are unavailable.

Intramolecular H-Bond
Class-level inference
2-nitro: ortho IMHB present; H-bond donor 1, acceptor 8, TPSA 129 Ų [1]. 3-/4-nitro: no ortho IMHB (computed).
Ortho IMHB may restrict conformation and influence target recognition relative to meta/para isomers.
Experimental binding data unavailable; verify in target panel.
Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Linker Geometry: Para vs. Meta Substitution

CAS 941995-11-5 contains a para-substituted central phenyl ring that connects the sulfonamide nitrogen to the pyridazine C3 position. The regioisomer with meta-substitution (benchchem catalog, no CAS assigned) places the sulfonamide and pyridazine groups in a non-linear geometry. For CAS 941995-11-5, the SMILES notation confirms a para relationship: C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-], placing the sulfonamide nitrogen and pyridazine in a 1,4-arrangement [1]. The meta regioisomer (1,3-arrangement) produces a different N-to-heterocycle distance and dihedral angle distribution, which in related sulfonamide series has been shown to alter target binding geometry and cellular potency. No experimental head-to-head data are available for this pair.

Linker Geometry
Class-level inference
para-substitution: linear 1,4-linkage per SMILES [1]. meta regioisomer: 1,3-linkage, non-linear geometry.
Geometric difference may impact pharmacophore orientation at protein pockets; requires docking validation.
No experimental head-to-head data; structural prediction only.
Medicinal Chemistry Scaffold Design Geometry Optimization

Chloro-Substituted Analog Lipophilicity Impact

The closest commercially available analog carrying an additional halogen is 2-chloro-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (no CAS; EVT-3019841 family). CAS 941995-11-5 lacks the chloro substituent, resulting in lower molecular weight (439.49 vs. 473.93 g/mol predicted), reduced lipophilicity, and fewer heavy atoms (31 vs. 33). The XLogP3-AA of 3.2 for CAS 941995-11-5 [1] is predicted to be lower than that of the chloro analog, which would increase logP by approximately +0.5 to +0.8 units based on Hansch π constants for aromatic chlorine, though no experimental logP comparison has been published. The topological polar surface area, hydrogen bond donor count, and hydrogen bond acceptor count are identical between the two compounds, but the increased lipophilicity of the chloro analog may alter membrane permeability, plasma protein binding, and CYP450 metabolic profiles.

Lipophilicity Shift
Class-level inference
Target: MW 439.49, XLogP3 3.2 [1]. Chloro analog: est. MW ~473.9, est. XLogP3 ~3.7–4.0.
Lower lipophilicity may reduce non-specific binding; relevant for probe selectivity studies.
ΔlogP based on Hansch π; experimental logP comparison needed.
Drug Design ADMET Lipophilicity

High-Confidence Applications: CAS 941995-11-5


Ortho-Nitrobenzenesulfonamide SAR Probe

CAS 941995-11-5 serves as a defined ortho-nitrobenzenesulfonamide reference compound for medicinal chemistry programs exploring the impact of the ortho-nitro intramolecular hydrogen bond on target binding. Its computed TPSA of 129 Ų and XLogP3-AA of 3.2 [1] establish a baseline for comparing 3-nitro, 4-nitro, and non-nitrated analogs in panels measuring target affinity, cellular permeability, and metabolic stability.

SCD1/CFTR Inhibitor Library Building Block

The 6-(piperidin-1-yl)pyridazin-3-yl motif is a recognized pharmacophore in stearoyl-CoA desaturase-1 (SCD1) inhibitor patents [1] and cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor programs. CAS 941995-11-5 can be used as a late-stage diversification intermediate or a reference standard for analytical method development in these therapeutic areas.

Negative Control for Chloro-Nitro Analog Studies

In experiments where the 2-chloro-5-nitro analog is the primary test article, CAS 941995-11-5 can function as a matched negative control that isolates the contribution of the chloro substituent to the observed biological activity, enabling deconvolution of halogen-specific effects from scaffold-driven pharmacology.

Computational Benchmarking and Docking Calibration

The compound's well-defined structure, moderate TPSA, and the presence of an ortho-nitrobenzenesulfonamide moiety make it suitable for calibrating computational models of intramolecular hydrogen bonding, conformational sampling, and docking pose prediction for sulfonamide-containing ligands. Its XLogP3-AA of 3.2 [1] further supports its use in logP prediction model validation.

Application
Selection Property
Validation Focus
Ortho-Nitro SAR Probe
Intramolecular H-bond conformation
Binding mode comparison vs. 3-/4-nitro isomers
SCD1/CFTR Library Block
6-(piperidin-1-yl)pyridazine pharmacophore
Target affinity and selectivity panel
Negative Control for Cl-Analog
Chloro-free scaffold
Halogen-specific effect deconvolution
Computational Benchmarking
Well-defined computed TPSA and logP
IMHB and logP prediction model calibration
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